2,4-Decadienoic acid, methyl ester, (2E,4E)-

Catalog No.
S1535238
CAS No.
7328-33-8
M.F
C11H18O2
M. Wt
182.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Decadienoic acid, methyl ester, (2E,4E)-

CAS Number

7328-33-8

Product Name

2,4-Decadienoic acid, methyl ester, (2E,4E)-

IUPAC Name

methyl (2E,4E)-deca-2,4-dienoate

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h7-10H,3-6H2,1-2H3/b8-7+,10-9+

InChI Key

SFHSEXGIVSBRRK-XBLVEGMJSA-N

SMILES

CCCCCC=CC=CC(=O)OC

solubility

not soluble in water
soluble (in ethanol)

Synonyms

(E,E)-2,4-Decadienoic Acid Methyl Ester; Methyl (2E,4E)-2,4-Decadienoate; Methyl (E,E)-2,4-Decadienoate; Methyl 2-trans-4-trans-Decadienoate; Methyl trans-2-trans-4-Decadienoate

Canonical SMILES

CCCCCC=CC=CC(=O)OC

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)OC

(2E,4E)-2,4-Decadienoic acid methyl ester, also known as methyl (2E,4E)-2,4-decadienoate, is a naturally occurring fatty acid found in various plants, animals, and microorganisms []. This specific molecule with the (2E,4E) configuration, meaning both double bonds have an E ( entgegen) geometry, holds particular significance in scientific research due to its unique properties and potential applications.

Studying Fatty Acid Oxidation

One crucial area of research utilizing (2E,4E)-2,4-decanoic acid methyl ester involves investigating fatty acid oxidation. This process plays a vital role in cellular metabolism, where fatty acids are broken down to generate energy. Researchers use this specific fatty acid as a substrate in experiments to understand the mechanisms and regulation of fatty acid oxidation pathways []. By studying the way cells metabolize this compound, scientists can gain valuable insights into how organisms utilize different types of fats for energy production.

2,4-Decadienoic acid, methyl ester, (2E,4E)- is an unsaturated fatty acid ester characterized by a long carbon chain with two double bonds located at the 2nd and 4th positions. Its molecular formula is C₁₁H₁₈O₂, and it has a CAS number of 4493-42-9. This compound is notable for its unique structure, which contributes to its distinct physical and chemical properties, including its potential applications in various fields such as food chemistry and pharmaceuticals .

  • Hydrogenation: Catalytic hydrogenation can convert this compound into saturated or partially saturated fatty acids, such as methyl esters of 2-hexenoic acid and 3-hexenoic acid.
  • Esterification: This reaction involves the formation of esters from alcohols and acids, which can be utilized to synthesize various derivatives of the compound.
  • Hydrolysis: The ester can be hydrolyzed to yield 2,4-decadienoic acid and methanol under acidic or basic conditions.

Research indicates that 2,4-decadienoic acid, methyl ester exhibits various biological activities. It has been studied for its potential antimicrobial properties and its role in modulating lipid metabolism. The compound may also have implications in cancer research due to its effects on cell proliferation and apoptosis .

Several synthesis methods for 2,4-decadienoic acid, methyl ester have been documented:

  • Mizoroki-Heck Reaction: A stereoselective synthesis involving the reaction of aryl halides with alkenes in the presence of palladium catalysts.
  • Dianion Method: This method employs the reaction between the dianion of 3-methylbut-3-en-1-ol and tetrahydrocitral to yield the desired product.
  • Conventional Esterification: This involves reacting 2,4-decadienoic acid with methanol under acidic conditions to produce the methyl ester .

The applications of 2,4-decadienoic acid, methyl ester are diverse:

  • Food Industry: It is used as a flavoring agent due to its distinctive aroma.
  • Pharmaceuticals: The compound is investigated for potential therapeutic effects related to lipid metabolism and antimicrobial activity.
  • Cosmetics: Its properties make it suitable for use in various cosmetic formulations as an emollient or fragrance component.

Interaction studies have shown that 2,4-decadienoic acid, methyl ester can interact with various biological systems. Its effects on lipid profiles suggest potential benefits in managing metabolic disorders. Additionally, studies indicate that it may influence the activity of certain enzymes involved in lipid metabolism .

Several compounds share structural similarities with 2,4-decadienoic acid, methyl ester. Here are some notable examples:

Compound NameStructure TypeUnique Features
Ethyl (E,Z)-2,4-decadienoateEsterDifferent alkyl group; used in similar applications.
Methyl (E)-9-decenoateMonounsaturated EsterContains a single double bond; different applications in food chemistry.
Methyl linoleatePolyunsaturated EsterContains two double bonds but at different positions; significant in nutritional studies.

These compounds highlight the uniqueness of 2,4-decadienoic acid, methyl ester through its specific double bond configuration and potential applications across various industries .

Physical Description

Clear, yellowish liquid; light fatty note

XLogP3

3.6

Density

0.917-0.923

UNII

OX7820P9JJ

Other CAS

7328-33-8

Wikipedia

(2E,4E)-methyl 2,4-decadienoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

2,4-Decadienoic acid, methyl ester, (2E,4E)-: ACTIVE

Dates

Last modified: 08-15-2023

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